5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
CAS No.: 131786-48-6
Cat. No.: VC21195459
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131786-48-6 |
|---|---|
| Molecular Formula | C9H8N2OS |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | 5-methyl-2-pyridin-3-yl-1,3-thiazol-4-ol |
| Standard InChI | InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3 |
| Standard InChI Key | XJTFUXZJRDKVKA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(S1)C2=CN=CC=C2)O |
| Canonical SMILES | CC1=C(N=C(S1)C2=CN=CC=C2)O |
Introduction
Chemical Properties and Structure
Physical Properties
The physical and chemical properties of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol are critical for understanding its behavior in various chemical environments and biological systems. These properties determine its solubility, reactivity, and potential applications in research and development. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.
Table 1: Physical Properties of 5-Methyl-2-(pyridin-3-yl)thiazol-4-ol
The relatively high melting and boiling points suggest strong intermolecular forces, likely due to hydrogen bonding involving the hydroxyl group and nitrogen atoms. The predicted pKa value of approximately 8.30 indicates that the compound would be predominantly in its neutral form at physiological pH, which has implications for its bioavailability and distribution in biological systems. These physical properties collectively contribute to understanding how this compound might behave in different chemical and biological environments .
Structural Characteristics
5-Methyl-2-(pyridin-3-yl)thiazol-4-ol features a complex heterocyclic structure with multiple functional groups that contribute to its chemical behavior. The thiazole ring contains both sulfur and nitrogen atoms, creating an electron-rich system that can participate in various chemical interactions. The 4-hydroxyl group adds further functionality, providing a site for hydrogen bonding and potential derivatization. The pyridine ring, with its nitrogen at position 3, contributes additional electron density and potential coordination sites .
The InChI code for this compound is 1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-3-2-4-10-5-7/h2-5,12H,1H3, which uniquely identifies its structural arrangement . This structural configuration allows the molecule to adopt specific three-dimensional conformations that may be important for biological activity. The presence of multiple heteroatoms creates an electron distribution that influences reactivity patterns and binding affinities to potential biological targets .
The structural features of this compound provide several sites for potential chemical interactions:
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The hydroxyl group can act as both hydrogen bond donor and acceptor
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The nitrogen atom in the pyridine ring can function as a hydrogen bond acceptor
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The thiazole nitrogen and sulfur atoms can coordinate with metal ions
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The aromatic systems can engage in π-π stacking interactions with other aromatic structures
These structural elements collectively contribute to the compound's potential applications in medicinal chemistry and other fields .
The significant price variations between suppliers highlight the importance of considering both cost and quality when sourcing this compound for research purposes. The availability of multiple package sizes allows researchers to select appropriate quantities based on their specific needs, from small-scale preliminary investigations to larger research projects .
The commercial availability of this compound from multiple suppliers indicates its relevance in chemical research and potential applications in medicinal chemistry and related fields. The fact that established chemical suppliers maintain this compound in their catalogs suggests ongoing interest in its properties and applications .
Comparison with Related Compounds
5-Methyl-2-(pyridin-3-yl)thiazol-4-ol belongs to a family of isomeric compounds that share the same basic structure but differ in the position of the nitrogen atom in the pyridine ring. These positional isomers exhibit different physical properties and potentially different biological activities despite their structural similarities. Table 3 presents a comparison of these isomers based on the available data.
Table 3: Comparison of 5-Methyl-2-(pyridinyl)thiazol-4-ol Isomers
This comparison reveals that while these compounds share the same molecular formula and weight, their melting points differ significantly. The 4-pyridyl isomer has the highest melting point (221-225°C), followed by the 3-pyridyl isomer (202-205°C), suggesting differences in crystal packing and intermolecular forces between these compounds .
The position of the nitrogen atom in the pyridine ring affects the electronic distribution across the molecule, which can significantly influence properties such as:
These subtle structural differences can lead to significant variations in biological activity, making each isomer potentially valuable for different applications in research and development .
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